Chloromethyl 2,2,3,3-tetrafluoropropyl ether
Overview
Description
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a fluorinated ether compound with the molecular formula C4H5ClF4O. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2,2,3,3-tetrafluoropropyl ether can be synthesized through a multi-step process involving the reaction of chloromethyl methyl ether with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the ether being distilled off as it forms .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2,2,3,3-tetrafluoropropyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The ether can be oxidized to form corresponding alcohols or aldehydes under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ethers, depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: In the study of enzyme mechanisms and protein-ligand interactions due to its unique chemical properties.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of chloromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with various molecular targets, including enzymes and receptors. The compound’s fluorinated structure allows it to form strong hydrogen bonds and van der Waals interactions, enhancing its binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
- 2,2,3,3-Tetrafluoropropyl methyl ether
- 2,2,3,3-Tetrafluoropropyl ethyl ether
Uniqueness
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is unique due to its chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various fluorinated compounds and specialty chemicals .
Properties
IUPAC Name |
3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQZFXLWNFEPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023050 | |
Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848337-76-8 | |
Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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